6-Bromo-2,5-dimethylpyridin-3-amine
Description
6-Bromo-2,5-dimethylpyridin-3-amine is a substituted pyridine (B92270) derivative characterized by a bromine atom at the 6-position, an amine group at the 3-position, and two methyl groups at the 2- and 5-positions. This specific arrangement of functional groups on the pyridine core makes it a highly valuable intermediate in organic synthesis. The presence of both a halogen and an amine group provides two distinct points for chemical modification, allowing for sequential and controlled elaboration of the molecular structure.
| Property | Data |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Structure | A pyridine ring substituted with one bromo, one amino, and two methyl groups. |
| Key Functional Groups | Amine (-NH₂), Bromo (-Br), Pyridine Ring |
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. guidechem.com Its derivatives are integral to numerous FDA-approved drugs, highlighting their biological relevance. guidechem.com The introduction of a halogen atom, such as bromine, onto the pyridine scaffold dramatically enhances its synthetic utility, a strategy widely employed in modern organic synthesis. Current time information in Pasuruan, ID.
Halogenated pyridines are prized as key intermediates for several reasons: Current time information in Pasuruan, ID.nih.gov
Enhanced Reactivity : Halogens act as excellent leaving groups in nucleophilic aromatic substitution reactions.
Versatility in Cross-Coupling Reactions : The carbon-halogen bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. nih.gov This capability is fundamental to modern drug discovery and materials science, enabling the efficient assembly of complex molecular architectures from simpler precursors. Current time information in Pasuruan, ID.
Modulation of Electronic Properties : The electronegativity and position of the halogen can influence the electron density of the pyridine ring, affecting its reactivity and the properties of the final molecule. Current time information in Pasuruan, ID.
| Advantages of Halogenated Pyridine Scaffolds |
| Serve as versatile building blocks for pharmaceuticals and agrochemicals. mdpi.com |
| Enable the use of powerful synthetic methods like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Current time information in Pasuruan, ID.organic-chemistry.org |
| Provide a handle for late-stage functionalization, allowing for the diversification of complex molecules. |
| Are crucial intermediates for establishing structure-activity relationships (SAR) in drug discovery programs. nih.gov |
While the halogen provides one reactive site, the amine group on the pyridinamine scaffold offers a complementary handle for functionalization. Pyridinamines are a critical subclass of pyridines, with the amino group serving as a nucleophile, a base, or a directing group for subsequent reactions. The direct C-H functionalization of pyridine rings can be challenging due to the electron-deficient nature of the ring, making the use of pre-functionalized building blocks like this compound a more efficient strategy.
The specific structure of this compound offers a distinct synthetic advantage. The bromine atom and the amino group provide orthogonal reactivity, meaning one group can be reacted selectively without affecting the other. For instance, the bromine is primarily used for metal-catalyzed cross-coupling reactions, while the amine is readily available for transformations such as acylation, alkylation, or diazotization. The two methyl groups on the ring also play a role by influencing the steric environment and electronic properties of the scaffold, which can fine-tune the reactivity and selectivity of its transformations.
| Functional Group | Common Reactions | Synthetic Utility |
| Bromo (-Br) | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Heck Reaction | Forms C-C, C-N, and other C-heteroatom bonds to build molecular complexity. |
| Amino (-NH₂) | Acylation (Amide formation), Alkylation, Reductive Amination, Diazotization | Introduces new functional groups and links to other molecular fragments. |
While specific published research focusing exclusively on this compound is limited, its primary research application lies in its role as a versatile intermediate in the synthesis of more complex molecules for biological evaluation and materials development. The research directions can be inferred from studies on structurally similar compounds.
A major area of application is in medicinal chemistry . Patent literature reveals that closely related molecules, such as 5-bromo-3,4-dimethylpyridin-2-amine, are key intermediates in the synthesis of compounds targeted for the treatment of inflammatory and autoimmune diseases. google.com This suggests that this compound is likely utilized in similar drug discovery programs.
Furthermore, research on other bromo-aminopyridines demonstrates their utility in generating libraries of novel compounds through palladium-catalyzed reactions. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used in Suzuki cross-coupling reactions to synthesize new pyridine derivatives that were subsequently screened for biological activities, identifying compounds with promising anti-thrombolytic and biofilm-inhibiting properties. mdpi.com This approach is directly applicable to this compound, where the bromine atom serves as the anchor point for introducing various aryl and heteroaryl groups via cross-coupling. nih.govnih.gov
The amino group can then be used to further elaborate the structure. This dual functionality allows for the rapid generation of a diverse set of molecules from a single starting scaffold, which is a key strategy in modern high-throughput screening and drug discovery. Therefore, the current academic research direction for this compound is centered on its application as a bifunctional building block for the efficient construction of novel compounds with potential therapeutic or material applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWNSNLKAQLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 6 Bromo 2,5 Dimethylpyridin 3 Amine
De Novo Synthesis Approaches to the Pyridine (B92270) Core
The creation of the 6-Bromo-2,5-dimethylpyridin-3-amine structure from acyclic, non-pyridine precursors represents a fundamental challenge in heterocyclic chemistry. Such de novo syntheses are crucial when suitably substituted starting materials are unavailable and offer flexibility in molecular design. illinois.edu These methods generally rely on condensation and cyclization reactions to build the aromatic ring system. baranlab.org
Multi-component Cyclization Reactions
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, making them an attractive strategy for synthesizing polysubstituted pyridines. bohrium.com The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. baranlab.orgwikipedia.org While the traditional Hantzsch reaction produces symmetrically substituted dihydropyridines, modifications allow for the synthesis of asymmetric pyridines. baranlab.orgtaylorfrancis.com
To construct the 2,5-dimethyl-3-aminopyridine core, a modified Hantzsch or similar MCR could be envisioned. Such a reaction would require carefully selected components to yield the desired substitution pattern prior to any bromination step. For instance, a three-component approach could involve the reaction of an enamine, a β-ketoester, and an ammonia equivalent. taylorfrancis.com
Table 1: Representative Multi-Component Pyridine Syntheses
| Synthesis Name | Components | General Product | Relevance |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-Keto Ester, Ammonia/Ammonium Acetate | Symmetrical 1,4-Dihydropyridines | Foundational MCR for pyridine rings; can be modified for asymmetry. wikipedia.orgtaylorfrancis.com |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Substituted Pyridines | Offers an alternative route to access diverse substitution patterns. nih.gov |
Strategies for Regioselective Construction of Pyridine Ring Systems
Achieving the specific 2,5-dimethyl-3-amino substitution pattern requires precise control over the regiochemistry of the ring-forming reaction. The choice of synthetic strategy and the nature of the acyclic precursors are paramount. nih.gov Cycloaddition reactions, for example, have become a key approach where the nitrogen atom can be incorporated into either the diene or the dienophile component, leading to a variety of possible substitution patterns. nih.gov
Strategies often involve a [3+2+1] or [2+2+1+1] disconnection of the target pyridine ring, where fragments are combined in a stepwise or one-pot manner. taylorfrancis.com For a complex target like this compound, a convergent synthesis that builds the fully substituted pyridine core in a highly regioselective manner is desirable to avoid isomeric mixtures and lengthy purification steps. chemrxiv.org The development of metal-free cycloadditions and copper-catalyzed annulation reactions has expanded the toolbox for controlling the regioselective construction of such pyridine systems. nih.gov
Functionalization of Pre-existing Pyridine Derivatives
A more direct and common approach to synthesizing this compound involves the modification of an existing, suitably substituted pyridine ring. This strategy leverages a precursor molecule, 2,5-dimethylpyridin-3-amine (B105972), and introduces the bromine atom at the C-6 position through an electrophilic substitution reaction.
Regioselective Bromination of Dimethylpyridin-3-amine Analogues
The key to this synthetic route is the highly regioselective bromination of the 2,5-dimethylpyridin-3-amine precursor. The substitution pattern of this precursor inherently directs the incoming electrophile (bromine) to the desired position. The amino group at C-3 is a potent activating group and an ortho-, para-director. The positions ortho (C-2, C-4) and para (C-6) to the amino group are therefore electronically activated. Since the C-2 and C-4 positions are already occupied by methyl groups, electrophilic attack is overwhelmingly favored at the C-6 position. This inherent electronic bias makes the direct bromination of 2,5-dimethylpyridin-3-amine a highly efficient and selective method.
The selection of the brominating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions. Several agents are commonly employed for the bromination of aromatic and heteroaromatic systems.
N-Bromosuccinimide (NBS): A widely used reagent for selective bromination, particularly for activated aromatic rings. It is often used in solvents like acetonitrile (B52724) or halogenated hydrocarbons. nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that acts as an efficient source of electrophilic bromine. It can be more economical than NBS as it contains two bromine atoms. nih.gov Patent literature demonstrates its use for brominating dimethylpyridine derivatives, sometimes in strong acidic media like oleum (B3057394) to enhance reactivity. google.com
Bromine (Br₂): Elemental bromine can be used, often in the presence of a Lewis acid catalyst or in a solvent like acetic acid. Its high reactivity requires careful control of reaction conditions. A patented synthesis for a related compound, 2,5-dibromo-3-methylpyridine (B189406), involves the use of bromine to brominate 2-amino-3-methylpyridine (B33374) after an initial acylation step. google.com
Table 2: Common Brominating Agents and Conditions
| Brominating Agent | Typical Solvents | Conditions | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, CCl₄, DMF | Often requires a radical initiator (AIBN) or light for allylic/benzylic bromination, but proceeds via electrophilic substitution for activated rings. | A versatile and commonly used laboratory reagent. nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum, CH₂Cl₂, Acetonitrile | Conditions vary based on substrate reactivity. Can be used in strongly acidic media for less reactive pyridines. | Efficient source of electrophilic bromine; used in industrial applications. google.com |
Positional selectivity in the electrophilic halogenation of substituted pyridines is governed by a combination of electronic and steric effects of the substituents on the ring.
Electronic Effects: The directing power of substituents is the primary factor. The strongly activating, ortho-, para-directing amino group at the C-3 position enhances the nucleophilicity of the C-2, C-4, and C-6 positions. The weakly activating methyl groups at C-2 and C-5 further contribute to this activation.
Steric Hindrance: The methyl groups at C-2 and C-5 physically block access to the adjacent positions, further steering the incoming electrophile away from those sites.
Combined Influence: In the case of 2,5-dimethylpyridin-3-amine, these factors work in concert. The C-2 and C-4 positions are electronically activated by the C-3 amino group but are sterically hindered and already substituted. The C-6 position is both electronically activated (para to the amino group) and relatively unhindered, making it the unequivocal site for electrophilic attack. This convergence of directing effects ensures that the bromination is highly regioselective, leading cleanly to the desired this compound product. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Installation of Substituents
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like this compound, these reactions provide a direct pathway to introduce a wide range of substituents at the 6-position, leveraging the reactivity of the carbon-bromine bond.
Suzuki-Miyaura Coupling Strategies for Aryl and Alkyl Group Introduction
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely utilized method for forming carbon-carbon bonds. mdpi.com In the context of this compound, this reaction allows for the introduction of various aryl and alkyl groups at the C6 position.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Scheme 1: General Suzuki-Miyaura Coupling Reaction

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-rich and sterically hindered substrates like this compound, the selection of an appropriate ligand is crucial to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Buchwald and Fu have developed a range of bulky, electron-rich phosphine (B1218219) ligands that are particularly effective for the coupling of challenging substrates. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Entry | Aryl/Alkyl Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 92 |
| 3 | Methylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 78 |
This table presents hypothetical data based on typical conditions reported in the literature for similar substrates.
Chemoselective Transformations in Halogenated Pyridines
Halogenated pyridines, especially those bearing multiple reactive sites, present a challenge in terms of chemoselectivity. chemrxiv.org The presence of an amino group on the pyridine ring, as in this compound, can influence the reactivity of the C-Br bond. The amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. nih.gov However, with the appropriate choice of ligands and reaction conditions, selective cross-coupling at the C-Br bond can be achieved.
Recent advancements have demonstrated that by modulating the electronic and steric properties of the phosphine ligands, high selectivity for the desired cross-coupling product can be obtained, minimizing side reactions such as amination or homocoupling. For instance, the use of bulky biaryl phosphine ligands can effectively shield the palladium center and promote the desired C-C bond formation. rsc.org
Optimization of Catalyst Systems and Ligands
The optimization of catalyst systems is a critical aspect of developing efficient Suzuki-Miyaura coupling reactions. rsc.orgrsc.org This involves screening a variety of palladium precursors, ligands, bases, and solvents to identify the optimal conditions for a specific substrate. acs.org Automated high-throughput screening technologies have significantly accelerated this process, allowing for the rapid evaluation of a large number of reaction parameters. rsc.orgrsc.org
For the coupling of this compound, the choice of ligand is paramount. Ligands such as SPhos, XPhos, and RuPhos have shown great utility in the coupling of electron-rich and sterically hindered aryl bromides. rsc.org The choice of base and solvent also plays a crucial role. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, and aprotic polar solvents such as dioxane, THF, and toluene are commonly employed. mdpi.comresearchgate.net
Table 2: Ligand Effects on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | PPh₃ | 45 |
| 2 | dppf | 75 |
| 3 | SPhos | 96 |
| 4 | XPhos | 94 |
This table illustrates the significant impact of ligand choice on the yield of the Suzuki-Miyaura coupling of a model bromo-pyridine substrate. Data is representative of trends observed in the literature.
Nickel-Catalyzed Processes for Methyl Group Introduction
While palladium catalysis is highly effective, there is a growing interest in the use of more earth-abundant and cost-effective metals like nickel. nih.gov Nickel catalysts have shown remarkable reactivity in a variety of cross-coupling reactions, including the introduction of methyl groups. google.comchemrxiv.org
Comparative Analysis with Palladium-Catalyzed Methods
Both nickel and palladium are Group 10 metals and share similarities in their catalytic cycles. acs.org However, there are key differences in their reactivity. thieme.de Nickel catalysts are generally more reactive towards oxidative addition with aryl chlorides and can activate a broader range of electrophiles. acs.org They are also more prone to one-electron pathways, which can lead to different selectivity profiles compared to palladium. acs.org
In the context of methyl group introduction, nickel catalysts can utilize different methyl sources, such as methylmagnesium bromide (in Kumada coupling) or methylboronic acid (in Suzuki-Miyaura coupling). Recent developments have also explored the use of methyl tosylates as the methyl source in nickel-catalyzed cross-electrophile coupling reactions. rsc.org
Table 3: Comparison of Palladium and Nickel Catalysis for Methylation
| Feature | Palladium-Catalyzed Methylation | Nickel-Catalyzed Methylation |
|---|---|---|
| Catalyst Cost | Higher | Lower |
| Reactivity | Generally lower for aryl chlorides | Higher for a broader range of electrophiles |
| Functional Group Tolerance | Generally high, but can be sensitive to certain groups | Can be more sensitive to reducible functional groups |
| Reaction Mechanisms | Predominantly two-electron pathways (Pd(0)/Pd(II)) | Can involve one-electron pathways (Ni(I)/Ni(III)) |
Considerations for Minimizing Side Product Formation
A key challenge in nickel-catalyzed cross-coupling reactions is the potential for side product formation. youtube.com Common side reactions include homocoupling of the starting material and reduction of the aryl halide. These side reactions are often a consequence of the complex redox chemistry of nickel.
To minimize side product formation, careful optimization of the reaction conditions is necessary. This includes the choice of ligand, reductant (if required), and solvent. The use of well-defined nickel precatalysts can also improve the selectivity and reproducibility of the reaction. nih.gov For the methylation of this compound, the presence of the amino group could also lead to undesired side reactions through coordination to the nickel center. Therefore, the selection of a ligand that can effectively block this coordination is crucial.
Multi-step Synthetic Sequences and Intermediate Derivatization
The synthesis of a molecule with the specific substitution pattern of this compound invariably requires a multi-step approach, involving the sequential introduction of functional groups and the chemical manipulation of stable intermediates.
A logical synthetic pathway could commence with commercially available 2,5-dimethylpyridine (B147104). A potential sequence is outlined below:
Nitration: Electrophilic nitration of 2,5-dimethylpyridine would likely yield 2,5-dimethyl-3-nitropyridine (B1589988) as a major product, with the nitro group directed to the C3 position by the two methyl groups.
Bromination: The resulting 2,5-dimethyl-3-nitropyridine intermediate could then be brominated. The nitro group is a strong deactivating group, which would direct the incoming electrophile (bromine) to the C6 position.
Reduction: The final step would involve the reduction of the nitro group on the 6-bromo-2,5-dimethyl-3-nitropyridine intermediate to the target 3-amino group, a transformation commonly achieved with reagents like tin(II) chloride or catalytic hydrogenation.
An alternative sequence could involve bromination first, followed by nitration and reduction. The synthesis of related compounds like 2,5-dibromo-3-methylpyridine from 2-amino-3-methylpyridine demonstrates a multi-step process involving N-acetylation, bromination, and a Sandmeyer reaction to replace the protected amino group with a second bromine atom. google.com This highlights how functional groups can be introduced and subsequently transformed to build the desired substitution pattern.
Role of Protecting Groups in Complex Syntheses
In multi-step syntheses of highly functionalized pyridines, protecting groups are indispensable tools to prevent unwanted side reactions and to direct the regiochemical outcome of subsequent transformations. The amino group, in particular, is often protected due to its reactivity as a nucleophile and its strong activating effect in electrophilic aromatic substitution.
A common protecting group for aminopyridines is the acetyl group, forming an acetamide (B32628). For instance, in a synthetic route starting from 2,5-dimethylpyridin-3-amine, the amino group would likely be protected as an acetamide before the bromination step. This serves two purposes: it moderates the high reactivity of the amino group, preventing over-bromination, and it ensures the reaction's selectivity. A patent for the synthesis of 2,5-dibromo-3-methylpyridine explicitly uses acetic anhydride (B1165640) to protect the amino group of 2-amino-3-methylpyridine before bromination. google.com After the bromination is complete, the acetyl group can be easily removed by acid or base hydrolysis to reveal the free amine of the final product.
This strategy of protection-functionalization-deprotection is a classic and powerful method in organic synthesis, enabling the construction of complex molecules that would otherwise be inaccessible.
Sequential Functionalization of Related Halopyridine Precursors
Halopyridines are exceptionally versatile precursors in organic synthesis due to their susceptibility to a wide range of transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The synthesis of this compound can be envisioned through the sequential functionalization of a dihalopyridine.
For example, a synthetic route could begin with a di-halogenated dimethylpyridine, such as 3,6-dibromo-2,5-dimethylpyridine. One of the bromine atoms could be selectively replaced by an amino group through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The regioselectivity of this step would be crucial and would depend on the relative electronic and steric environment of the two bromine atoms.
More commonly, a brominated aminopyridine serves as the key intermediate for further diversification. For example, studies on 5-bromo-2-methylpyridin-3-amine (B1289001) show its utility in palladium-catalyzed Suzuki cross-coupling reactions to introduce various aryl groups at the C5 position. mdpi.com By analogy, if this compound were used as a precursor, the bromine atom at the C6 position would be the prime site for such cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the synthesis of a library of derivatives from a common intermediate. The synthesis of 2,6-diaminopyridine (B39239) derivatives from 2,6-dibromopyridine (B144722) is another clear example of the sequential functionalization of a halopyridine precursor, where one bromine is substituted first, followed by the second. georgiasouthern.edugeorgiasouthern.edu
Reactivity and Chemical Transformations of 6 Bromo 2,5 Dimethylpyridin 3 Amine
Transformations at the Bromine Atom
The bromine atom is the most reactive site for transformations on the 6-bromo-2,5-dimethylpyridin-3-amine scaffold, enabling a diverse range of chemical modifications.
Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) derivatives is a fundamental transformation. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. wikipedia.orgyoutube.com In this compound, the bromine atom is situated at the activated C6 position.
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this intermediate through resonance. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
While the electron-donating methyl groups at C2 and C5 might slightly decrease the ring's electrophilicity, the inherent activation provided by the ring nitrogen at the C6 position generally allows for successful SNAr reactions. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromine atom under suitable conditions, which typically involve heating in the presence of a base.
The bromine atom on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is highly versatile due to its tolerance of a wide range of functional groups and generally high yields. For this compound, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C6 position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the cross-coupling cycle. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the reaction. |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species and neutralizes the generated acid. |
| Solvent | 1,4-Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and facilitates the reaction. |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the carbon-based nucleophile. |
The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacs.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgacs.org For this compound, this transformation enables the introduction of a wide variety of primary and secondary amines at the C6 position, leading to the synthesis of N-aryl and N-heteroaryl derivatives. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency and depends on the specific amine coupling partner. researchgate.net
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst for the C-N bond formation. |
| Ligand | BINAP, Xantphos, RuPhos | Modulates the reactivity and stability of the palladium center. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
| Amine | Primary amines, Secondary amines, Anilines | The nitrogen source for the new C-N bond. |
Other significant palladium-catalyzed reactions that can be employed to functionalize this compound include the Sonogashira, Heck, and Negishi couplings.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.comnih.gov This reaction, typically co-catalyzed by palladium and copper, would allow for the introduction of an alkynyl moiety at the C6 position of this compound, a valuable transformation for the synthesis of more complex molecules. nih.govorganic-chemistry.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction would enable the vinylation of the C6 position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org
The Negishi coupling reaction couples an organohalide with an organozinc compound. wikipedia.orgnrochemistry.com This reaction is known for its high reactivity and functional group tolerance. wikipedia.org By converting a suitable organic precursor into an organozinc reagent, a wide variety of alkyl, aryl, and vinyl groups can be introduced at the C6 position of this compound.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base | Arylalkyne |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N) | Substituted Alkene |
| Negishi | Organozinc Reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Biaryl, Alkyl-aryl, etc. |
Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this transformation would yield 2,5-dimethylpyridin-3-amine (B105972). A common and effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. sci-hub.se This process typically involves treating the substrate with hydrogen gas or a hydrogen source in the presence of a palladium-on-carbon (Pd/C) catalyst. sci-hub.se The reaction is often carried out under neutral conditions, making it compatible with a variety of functional groups. sci-hub.se
Transition Metal-Catalyzed Coupling Reactions at the Bromine Position
Reactions Involving the Amino Group
The primary amino group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, including acylation, sulfonation, and diazotization reactions.
Acylation and Amide Formation Reactions
The amino group of this compound readily undergoes acylation to form the corresponding amides. This reaction is a standard transformation for primary amines. While specific studies on the acylation of this compound are not extensively documented in the reviewed literature, the acylation of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provides a reliable procedural basis.
For instance, the acetylation of 5-bromo-2-methylpyridin-3-amine to form N-[5-bromo-2-methylpyridine-3-yl]acetamide has been successfully achieved. The reaction typically involves treating the aminopyridine with an acylating agent like acetic anhydride (B1165640), often in the presence of a catalytic amount of a strong acid such as sulfuric acid, in a suitable solvent like acetonitrile (B52724). The reaction mixture is generally heated to facilitate the transformation.
A general procedure for the acylation of a bromo-substituted aminopyridine is presented in the table below, based on the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide.
| Reactants | Reagents | Solvent | Conditions | Product |
| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, H₂SO₄ (cat.) | Acetonitrile | 60°C, 0.5 h | N-[5-bromo-2-methylpyridine-3-yl]acetamide |
This table is illustrative and based on the acylation of a similar compound. Specific yields for the acylation of this compound would require experimental determination.
Sulfonation and Related Electrophilic Attacks on the Amine
The amino group of this compound can also be subjected to electrophilic attack by sulfonylating agents to form sulfonamides. This reaction is a common method for the protection of amino groups or for the introduction of a sulfonamide moiety, which is a key functional group in many pharmaceutical compounds.
A plausible reaction scheme for the sulfonation of this compound is shown below.
This compound + p-Toluenesulfonyl chloride --(Base)--> N-(6-Bromo-2,5-dimethylpyridin-3-yl)-4-methylbenzenesulfonamide + HCl
The choice of base and solvent would be critical for optimizing the yield and purity of the product. Pyridine or triethylamine (B128534) are commonly used bases for this type of transformation.
Diazotization and Subsequent Derivatizations (e.g., Sandmeyer Reactions)
The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations. The process of converting a primary arylamine to a diazonium salt is known as diazotization and is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C). sigmaaldrich.com
The resulting diazonium salt of this compound can then undergo various substitution reactions, most notably the Sandmeyer reaction. The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and others, typically catalyzed by the corresponding copper(I) salt. nih.gov
For example, treatment of the diazonium salt of this compound with copper(I) bromide (CuBr) would be expected to yield 3,6-dibromo-2,5-dimethylpyridine. This provides a synthetic route to introduce a second bromine atom onto the pyridine ring at the position of the original amino group.
| Starting Material | Reagents | Intermediate | Reaction | Product |
| This compound | 1. NaNO₂, HCl (aq), 0-5°C2. CuBr | 6-Bromo-2,5-dimethylpyridin-3-diazonium chloride | Sandmeyer Reaction | 3,6-Dibromo-2,5-dimethylpyridine |
This table outlines a plausible synthetic route. Specific reaction conditions and yields would need to be determined experimentally.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring of this compound also plays a crucial role in its chemical reactivity, primarily through its basicity and its ability to coordinate with metal ions.
Protonation Equilibria and Basicity Studies
The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which allows it to act as a base and accept a proton. The basicity of the pyridine ring is influenced by the electronic effects of its substituents. In this compound, the two methyl groups are electron-donating through an inductive effect, which should increase the electron density on the pyridine nitrogen and thus increase its basicity compared to unsubstituted pyridine. Conversely, the bromine atom is electron-withdrawing through an inductive effect, which would decrease the basicity. The amino group can act as either an electron-donating or -withdrawing group depending on the resonance and inductive effects.
While the specific pKa value for this compound is not available in the reviewed literature, we can make estimations based on related compounds. For example, the pKa of 3,5-lutidine (3,5-dimethylpyridine) is 6.15. The presence of the electron-donating methyl groups in this compound would be expected to result in a similar or slightly higher basicity, although this would be counteracted to some extent by the electron-withdrawing bromine and the amino group. Theoretical studies on substituted pyridines have shown that the position of the substituent significantly impacts the pKa value. In 3-aminopyridine, protonation occurs preferentially at the ring nitrogen.
Coordination Chemistry with Metal Centers
The pyridine nitrogen of this compound can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. The ability of pyridines to form stable complexes with a wide range of transition metals is well-established.
Specific studies on the coordination chemistry of this compound as a ligand are scarce in the literature. However, research on other bromo-substituted pyridine ligands demonstrates their utility in forming metal complexes. For example, ligands containing bromo-substituted pyridyl arms have been used to synthesize complexes with metals like cobalt and zinc. The steric and electronic properties of the ligand, including the presence and position of substituents like the bromo and methyl groups in this compound, would influence the geometry and stability of the resulting metal complexes. It is plausible that this compound could act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen.
Reactivity of the Methyl Substituents
The chemical reactivity of methyl groups attached to a pyridine ring is significantly influenced by their position relative to the nitrogen atom and the nature of other substituents on the ring. In the case of this compound, the presence of an amino group at C3 and a bromine atom at C6, in addition to the two methyl groups at C2 and C5, creates a complex electronic environment that dictates the reactivity of these methyl substituents.
In general, methyl groups at the 2- and 4-positions of a pyridine ring exhibit enhanced acidity of their protons compared to those at the 3- and 5-positions. This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the resulting carbanion through resonance. researchgate.netuoanbar.edu.iq Consequently, the methyl group at the C2 position of this compound is expected to be more reactive in base-catalyzed reactions, such as condensation reactions, compared to the methyl group at the C5 position.
While specific experimental data on the reactivity of the methyl groups of this compound is not extensively documented in publicly available literature, general principles of pyridine chemistry allow for informed predictions. For instance, the methyl group at the C2 position could potentially undergo condensation with various aldehydes under basic conditions. mdpi.com
Furthermore, the electronic effects of the other substituents play a crucial role. The amino group at C3 is an electron-donating group, which would increase the electron density of the ring and could potentially modulate the acidity of the adjacent methyl groups. Conversely, the bromine atom at C6 is an electron-withdrawing group, which would decrease the electron density of the ring. The interplay of these electronic effects determines the precise reactivity of each methyl group.
It is also conceivable that under specific conditions, selective oxidation of one of the methyl groups could be achieved. For instance, in the oxidative ammonolysis of 2,5-dimethylpyridine (B147104), the methyl group at the 2-position is known to react preferentially. This suggests that the C2-methyl group in this compound might be more susceptible to oxidation to a carboxylic acid or an aldehyde functionality.
A study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated its utility in palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com However, these reactions involved the bromo and amino functionalities rather than the methyl group, highlighting that other sites of reactivity on the molecule can be selectively targeted.
The synthesis of various substituted pyridines often involves the functionalization of methyl groups. For example, 2-methyl-3-nitropyridines can be synthesized and their methyl groups can participate in subsequent reactions. mdpi.com While not directly analogous, these examples underscore the potential for the methyl groups of this compound to serve as handles for further molecular elaboration.
Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2,5 Dimethylpyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-2,5-dimethylpyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Comprehensive ¹H NMR Spectral Analysis for Proton Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring.
A detailed analysis of a hypothetical ¹H NMR spectrum would involve the following assignments:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH (H-4) | 7.0 - 7.5 | Singlet (s) | 1H |
| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H |
| CH₃ (at C-2) | 2.3 - 2.6 | Singlet (s) | 3H |
| CH₃ (at C-5) | 2.1 - 2.4 | Singlet (s) | 3H |
The predicted chemical shifts are based on general principles of NMR spectroscopy for substituted pyridines. Actual values would be determined from experimental data.
Detailed ¹³C NMR Spectral Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
A hypothetical ¹³C NMR spectral analysis would yield the following assignments:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 | 110 - 115 |
| CH₃ (at C-2) | 20 - 25 |
| CH₃ (at C-5) | 15 - 20 |
The predicted chemical shifts are based on typical values for substituted pyridine rings. Experimental data is required for precise assignment.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between scalar-coupled protons. For this compound, this would primarily be useful to confirm the absence of coupling for the singlet aromatic proton and the methyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉BrN₂), the expected monoisotopic mass would be approximately 199.9949 g/mol . nih.govuni.lu The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio.
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of the bromine atom, a methyl group, or the amino group. The fragmentation of brominated pyridine derivatives often involves the cleavage of the C-Br bond. nih.govnih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (typically two bands for a primary amine) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C and C=N stretch (pyridine ring) | 1550 - 1650 |
| N-H bend (amine) | 1580 - 1650 |
| C-N stretch | 1250 - 1350 |
| C-Br stretch | 500 - 650 |
These are general ranges, and the exact positions of the absorption bands would depend on the specific molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted pyridine ring.
The UV-Vis spectrum would likely exhibit absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The position and intensity of these absorptions are influenced by the substituents on the pyridine ring. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
Computational and Theoretical Investigations of 6 Bromo 2,5 Dimethylpyridin 3 Amine
Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)
No published studies were found that performed quantum mechanical calculations on 6-Bromo-2,5-dimethylpyridin-3-amine. Such studies would be necessary to provide the following information:
Reaction Mechanism Elucidation via Computational Methods
Computational Modeling of Catalytic Cycles
There are no available studies in the reviewed literature that focus on the computational modeling of catalytic cycles involving this compound. Such investigations would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms, identify transition states, and calculate activation energies where this compound acts as a catalyst, substrate, or ligand. The absence of this data precludes any detailed discussion of its potential catalytic applications from a theoretical standpoint.
Conformational Analysis and Energetic Landscapes
A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented in the public domain. This type of analysis is crucial for understanding the molecule's three-dimensional structure, flexibility, and how its shape might influence its reactivity and interactions with other molecules. Without these computational studies, the energetic landscape of this compound remains uncharacterized.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
The prediction of spectroscopic parameters for this compound using computational methods has not been reported. Theoretical calculations are commonly used to predict NMR (Nuclear Magnetic Resonance) chemical shifts and IR (Infrared) frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. The lack of such computational data means that researchers must rely solely on experimental data for the spectroscopic characterization of this compound.
Crystallographic Analysis of 6 Bromo 2,5 Dimethylpyridin 3 Amine and Its Derivatives
Single Crystal X-ray Diffraction Studies of Related Compounds
While data for the target compound is unavailable, studies on other brominated pyridines provide a foundation for understanding its potential solid-state behavior.
Determination of Molecular and Crystal Packing Structures in Analogs
Crystallographic studies on related brominated pyridines reveal common structural motifs. For instance, the analysis of tris[(6-bromopyridin-2-yl)methyl]amine, a more complex derivative, shows a trigonal pyramidal geometry around the central nitrogen atom. sigmaaldrich.com The crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide indicates that the two pyridine (B92270) rings are nearly coplanar. nih.gov In the solid state, molecules often arrange in patterns dictated by intermolecular forces, such as the sandwich-herringbone structure observed in 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, where dimers are stacked along a crystallographic axis. nih.gov
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles in Analogs
Detailed geometric parameters have been determined for several related compounds. In tris[(6-bromopyridin-2-yl)methyl]amine, the C-Br bond distances are in the range of 1.905(6) to 1.920(6) Å. sigmaaldrich.com The N-C bond lengths within the pyridine rings and to the exocyclic amine groups are also well-characterized in these structures. For example, in 6-Methylpyridin-3-amine, the N-C bond lengths in the pyridine ring are approximately 1.338(3) Å and 1.353(3) Å, while the exocyclic N-C bond is 1.371(3) Å. nih.gov Torsional angles define the conformation of the molecule. In tris[(6-bromopyridin-2-yl)methyl]amine, the N-C-C-N torsion angles, which describe the rotation of the pyridyl groups, range from 122.2(5)° to 132.6(5)°. researchgate.net
The following tables present representative bond length and bond angle data from a related compound, 6-Methylpyridin-3-amine. nih.gov
Table 1: Selected Bond Lengths for 6-Methylpyridin-3-amine nih.gov
| Bond | Length (Å) |
|---|---|
| N1—C3 | 1.338 (3) |
| N1—C2 | 1.353 (3) |
| N2—C4 | 1.371 (3) |
| C2—C6 | 1.365 (4) |
Table 2: Selected Bond Angles for 6-Methylpyridin-3-amine nih.gov
| Angle | Degree (°) |
|---|---|
| C3—N1—C2 | 118.5 (2) |
| N1—C3—C4 | 123.9 (2) |
| N2—C4—C3 | 120.4 (2) |
Elucidation of Conformational Preferences in the Solid State of Analogs
The conformation of substituted pyridines in the solid state is influenced by the nature and position of the substituents. In 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, the near coplanarity of the pyridine rings is a key conformational feature. nih.gov For 6-Methylpyridin-3-amine, the methyl carbon and amine nitrogen atoms are slightly out of the plane of the pyridine ring, by 0.021(2) Å and 0.058(2) Å respectively, indicating a minor deviation from planarity. nih.gov The conformation of the exocyclic amino group relative to the ring is also a critical aspect, often stabilized by intramolecular hydrogen bonds where possible.
Supramolecular Chemistry and Intermolecular Interactions in Analogs
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively form the basis of supramolecular chemistry.
Characterization of Hydrogen Bonding Networks
Hydrogen bonding is a predominant intermolecular interaction in crystalline aminopyridines. In the crystal structure of 6-Methylpyridin-3-amine, molecules are linked by intermolecular N—H⋯N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule. nih.gov Similarly, in 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, molecules form dimers through intermolecular N-H···O hydrogen bonds. nih.gov These interactions are crucial in stabilizing the crystal lattice.
The table below details the hydrogen bond geometry for 6-Methylpyridin-3-amine. nih.gov
Table 3: Hydrogen Bond Geometry for 6-Methylpyridin-3-amine (Å, °) nih.gov
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N2—H2B⋯N1ⁱ | 0.86 | 2.29 | 3.131 (3) | 165 |
Symmetry code: (i) x+1/2, -y+1/2, z+1/2
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis stands as a crucial method for the detailed investigation and quantification of intermolecular interactions within a crystal. By mapping the electron distribution of a molecule relative to its neighbors, this technique offers a visual and numerical breakdown of close contacts. For derivatives of 6-bromo-2,5-dimethylpyridin-3-amine, this analysis illuminates the specific nature and hierarchy of forces stabilizing the crystal lattice.
In a study of a Schiff base derivative of this compound, specifically (E)-4-(((6-bromo-2,5-dimethylpyridin-3-yl)imino)methyl)benzene-1,3-diol, Hirshfeld analysis was instrumental in elucidating the packing arrangement. The analysis revealed that the crystal structure is stabilized by a combination of intermolecular interactions. The most significant of these are H···H contacts, which account for a substantial portion of the Hirshfeld surface, reflecting the importance of van der Waals forces.
The quantitative breakdown of intermolecular contacts for this derivative is detailed in the table below.
| Interaction Type | Contribution (%) |
| H···H | 31.8 |
| C···H/H···C | 22.2 |
| O···H/H···O | 18.2 |
| Br···H/H···Br | 13.5 |
| Br···C/C···Br | 3.8 |
| C···C | 3.7 |
| N···H/H···N | 3.3 |
| Br···O/O···Br | 1.8 |
| N···C/C···N | 1.0 |
| O···C/C···O | 0.5 |
| Br···N/N···Br | 0.2 |
Polymorphism and Co-crystallization Studies for Material Design
Polymorphism, the capacity of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are fundamental concepts in materials science for tuning the physicochemical properties of solids. While specific polymorphism studies on this compound are not widely documented, the principles of crystal engineering provide a clear pathway for designing novel materials derived from it.
The molecular structure of this compound possesses key functional groups that make it an excellent candidate for co-crystallization. The amine group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This dual functionality allows for the formation of predictable and robust intermolecular hydrogen-bonding networks, known as supramolecular synthons, with suitable co-former molecules.
Co-crystallization can strategically alter properties such as solubility, melting point, stability, and bioavailability. For instance, co-crystals of 3-aminopyridine, a related compound, with various dicarboxylic acids have been successfully synthesized, demonstrating the reliability of forming N-H···O and O-H···N hydrogen bonds. This established precedent suggests that this compound could similarly form co-crystals with a range of carboxylic acids or other co-formers that have complementary hydrogen-bonding sites.
The process of discovering new polymorphs or co-crystals involves systematic screening of crystallization conditions, including variations in solvent, temperature, and pressure, or by screening a library of potential co-formers. Although dedicated research into the polymorphic behavior of this compound is limited, its structural motifs are well-suited for such investigations. The exploration of its polymorphic landscape and its potential for co-crystal formation represents a promising strategy for the rational design of new materials with optimized characteristics for various applications.
Applications and Derivatization in Advanced Organic Synthesis and Materials Science
A Key Building Block for Complex Functional Pyridine (B92270) Derivatives
The strategic placement of bromo, amino, and methyl groups on the pyridine ring of 6-Bromo-2,5-dimethylpyridin-3-amine makes it a highly versatile precursor for the synthesis of more intricate pyridine-based structures.
Precursors for Heterocyclic Systems beyond Simple Pyridines
The reactivity of the bromo and amino substituents on the this compound core allows for its use in constructing a variety of fused heterocyclic systems. For instance, similar brominated amino pyridines can undergo cyclization reactions to form bicyclic and polycyclic structures. These reactions often involve the strategic introduction of other functional groups that can react intramolecularly with the amine or be activated by the displacement of the bromide.
The synthesis of various pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds highlights the potential of related amino-bromo precursors in constructing complex heterocyclic systems. nih.gov For example, multi-step synthetic routes have been developed for the construction of pyrimido[4,5-d]pyrimidine (B13093195) and 1-thioxo-1,2,8,9-tetrahydro-cycloalkyl-pyrimido-pyrimidinones. nih.gov These examples, while not directly starting from this compound, illustrate the chemical principles that underscore its utility as a precursor for a diverse range of heterocyclic compounds.
Synthesis of Chiral Pyridine Scaffolds for Asymmetric Catalysis
The development of chiral pyridine-based ligands is a cornerstone of asymmetric catalysis. The inherent chirality of these ligands can influence the stereochemical outcome of metal-catalyzed reactions, leading to the selective formation of one enantiomer of a product over the other. The this compound scaffold provides a valuable starting point for the synthesis of such chiral ligands.
The amino group can be derivatized with chiral auxiliaries or used as a handle to introduce chiral side chains. Subsequent cross-coupling reactions at the bromo-substituted position can then be employed to build up the desired ligand architecture. This approach allows for the systematic modification of the ligand's steric and electronic properties, enabling the fine-tuning of its catalytic performance.
Exploration as Ligands in Organometallic Catalysis
The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound and its derivatives can act as coordination sites for metal centers. This property makes them attractive candidates for use as ligands in organometallic catalysis.
The electronic properties of the pyridine ring, which can be modulated by the substituents, influence the donor-acceptor characteristics of the ligand. This, in turn, affects the reactivity and stability of the resulting metal complex. The bromo substituent, for example, can be replaced through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups that can further tune the ligand's properties. This modularity is highly desirable in the design of new and efficient catalysts for a variety of organic transformations.
Integration into Advanced Materials Research
The unique structural features of this compound also lend themselves to applications in materials science, where the precise control of molecular architecture is paramount.
Components in Liquid Crystals and Related Chiral Dopants
The rigid, rod-like shape of many pyridine derivatives makes them suitable for use as components in liquid crystals. The introduction of chirality, often through the derivatization of a starting material like this compound, can lead to the formation of chiral nematic or cholesteric liquid crystal phases. These materials are of significant interest for their unique optical properties and are used in applications such as displays and sensors.
Furthermore, chiral pyridine derivatives can act as chiral dopants, inducing a helical twist in a nematic liquid crystal host. The handedness and pitch of this helix are determined by the molecular structure of the dopant. A study on pyridine derivatives synthesized via Suzuki cross-coupling reactions of 5-Bromo-2-methylpyridin-3-amine (B1289001) explored their potential as chiral dopants for liquid crystals through density functional theory (DFT) studies. mdpi.com
Building Blocks for Functional Polymers and Supramolecular Assemblies
The ability of this compound to undergo polymerization and self-assembly processes makes it a valuable building block for the creation of functional polymers and supramolecular structures. The bromo and amino groups provide reactive sites for polymerization reactions, such as polycondensation or cross-coupling polymerization.
Design of Chemical Probes for Academic Investigations (excluding biological activity or clinical trials)
The strategic incorporation of halogen atoms and amine functionalities on a pyridine scaffold, as seen in this compound, provides a versatile platform for the development of specialized chemical probes. These probes are instrumental in various academic investigations within materials science and advanced organic synthesis, where they are used to explore and modulate the properties of novel materials and chemical systems. The reactivity of the bromo and amino groups allows for a wide range of derivatizations, leading to tailored molecules designed for specific research applications.
In the realm of materials science, derivatives of bromo-aminopyridines are utilized in the construction of sophisticated supramolecular structures and coordination polymers. A notable application is in the synthesis of ligands for Extended Metal Atom Chains (EMACs). EMACs are one-dimensional chains of metal atoms held together by surrounding organic ligands. The electronic and magnetic properties of these chains are highly dependent on the nature of the ligand. Bromo-aminopyridine derivatives can be elaborated into multidentate ligands that encapsulate and stabilize these metal chains. For instance, a related compound, 2-bromo-6-methylaminopyridine, has been used as a precursor to synthesize ligands for creating stable triiron complexes. georgiasouthern.edu The bromo group serves as a reactive handle for coupling reactions to build more complex ligand architectures, while the aminopyridine core provides the necessary nitrogen donors to coordinate with the metal ions. The resulting EMACs, supported by these tailored ligands, can exhibit unique magnetic properties stemming from the direct metal-to-metal interactions, which are of fundamental interest in the study of molecular magnetism and conductive materials. lookchem.com
The synthesis of these specialized ligands often involves multi-step reaction sequences where the bromo-aminopyridine core is methodically functionalized. For example, a common strategy involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to append other aromatic or aliphatic groups to the pyridine ring at the site of the bromine atom. The amino group can also be modified to tune the electronic properties of the ligand or to introduce additional coordination sites. The table below outlines representative synthetic transformations that can be applied to bromo-aminopyridine scaffolds to generate diverse ligands for materials science research.
| Reaction Type | Reactant | Product Functionality | Potential Application |
| Suzuki Coupling | Arylboronic acid | Biaryl-pyridine | Ligands for OLEDs, molecular sensors |
| Buchwald-Hartwig Amination | Secondary amine | Diaminopyridine derivative | Ligands for EMACs, catalysts |
| Sonogashira Coupling | Terminal alkyne | Alkynylpyridine | Building blocks for carbon-rich materials |
| Stille Coupling | Organostannane | Aryl- or vinyl-pyridine | Precursors for functional polymers |
These synthetic strategies enable the rational design of chemical probes where the steric and electronic properties of the resulting ligands are finely controlled. This control is crucial for investigating the structure-property relationships in advanced materials. By systematically altering the substituents on the pyridine ring, researchers can probe how these changes influence the assembly, stability, and physical properties of the final material, such as the magnetic coupling in EMACs or the photophysical properties of luminescent materials.
In advanced organic synthesis, this compound and its derivatives can serve as valuable building blocks. The presence of multiple, differentially reactive sites—the bromo group, the amino group, and the pyridine nitrogen—allows for selective chemical transformations. This multifunctionality is highly desirable for the construction of complex molecular architectures. For academic investigations into reaction methodology, such compounds can be used as model substrates to explore the scope and limitations of new catalytic systems or to study reaction mechanisms. For example, the palladium-catalyzed Suzuki cross-coupling of a related isomer, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids has been systematically studied to produce a library of novel pyridine derivatives. mdpi.com Such studies, supported by computational investigations like Density Functional Theory (DFT), provide deep insights into the reaction pathways and the electronic nature of the synthesized compounds. mdpi.com
The data from these types of investigations, including reaction yields and the characterization of new compounds, are crucial for advancing the field of organic synthesis. Below is a table summarizing the key properties of the parent compound, this compound.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Solid |
| SMILES | CC1=CC(=C(N=C1C)N)Br |
| InChI Key | FLDDNTAAWZHAOT-UHFFFAOYSA-N |
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Green Synthetic Routes
The synthesis of functionalized pyridines, including 6-Bromo-2,5-dimethylpyridin-3-amine, is an area ripe for the application of green chemistry principles. rsc.orgnih.gov Traditional methods for constructing such molecules can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will likely focus on developing more environmentally benign synthetic pathways.
Key areas of investigation include:
Catalytic Approaches : The use of novel catalysts, such as iron-based catalysts, can offer a more sustainable alternative to traditional methods. rsc.org Research into porous poly-melamine-formaldehyde and other heterogeneous catalysts could lead to solvent-free reaction conditions and easier product purification. rasayanjournal.co.in
Microwave-Assisted Synthesis : This technique has been recognized as a valuable tool in green chemistry for accelerating organic reactions. nih.gov Applying microwave irradiation to the synthesis of this compound could lead to shorter reaction times, higher yields, and purer products. nih.gov
Flow Chemistry : Continuous flow reactors offer significant advantages for the synthesis of pyridines, including improved heat and mass transfer, enhanced safety, and the potential for scalability. nih.govacs.org Investigating the synthesis of this compound in a continuous flow microwave reactor could lead to a highly efficient and controlled manufacturing process. nih.govbeilstein-journals.orgresearchgate.net
Alternative Solvents and Reaction Conditions : The exploration of greener solvents or even solvent-free conditions is a crucial aspect of sustainable synthesis. researchgate.net Multicomponent reactions, which combine several starting materials in a single step, also contribute to a more atom-economical and environmentally friendly process. nih.gov
| Methodology | Potential Advantages for this compound Synthesis | Key Research Challenges |
|---|---|---|
| Heterogeneous Catalysis | Easy catalyst separation and recycling, potential for solvent-free reactions. acs.org | Development of highly active and selective catalysts for the specific substitution pattern. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov | Optimization of reaction parameters and scalability of the process. |
| Flow Chemistry | Improved process control, enhanced safety, and suitability for large-scale production. nih.govmdpi.com | Reactor design and optimization for the specific reaction kinetics. |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, and operational simplicity. researchgate.net | Design of a convergent multicomponent strategy for the target molecule. |
Discovery of Novel Reactivity Pathways for Diversification
The functional groups present in this compound, namely the bromo, amino, and methyl groups on a pyridine core, offer multiple sites for further chemical modification. A significant challenge and opportunity lies in the selective functionalization of the pyridine ring's C-H bonds. nih.govrsc.org
Future research in this area will likely focus on:
Late-Stage Functionalization : Developing methods for the direct modification of the pyridine core at a late stage of a synthetic sequence is highly desirable for creating analogues for structure-activity relationship studies. cancer.govacs.orgberkeley.edu This can avoid the need for de novo synthesis of each new derivative.
C-H Activation : Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of new functional groups onto the pyridine ring. nih.govnih.govmdpi.com A key challenge is achieving regioselectivity, particularly for the less accessible meta-position. nih.govresearchgate.netinnovations-report.com Research into ruthenium-catalyzed meta-selective C-H bromination could provide pathways to novel derivatives. nih.gov
Photocatalysis : Visible-light photocatalysis has emerged as a mild and efficient method for a variety of organic transformations, including halogenation. mdpi.combeilstein-journals.org This approach could be used to introduce other functionalities or to mediate the coupling of this compound with other molecules. rsc.orgnih.govresearchgate.net
Ring-Opening and Skeletal Editing : Innovative strategies involving the temporary opening of the pyridine ring can allow for functionalization at positions that are otherwise difficult to access. mountainscholar.org These "skeletal editing" techniques could dramatically expand the chemical space accessible from this compound.
Integration into Automated and High-Throughput Synthesis Platforms
The need for rapid discovery and optimization of new molecules in fields like drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.net Integrating the synthesis and diversification of this compound into such platforms is a logical future direction.
This would involve:
Development of Robust Reaction Protocols : The synthetic reactions must be reliable and tolerant of a wide range of substrates to be suitable for automation.
Flow Chemistry Integration : Continuous flow systems are particularly well-suited for automated synthesis, allowing for precise control over reaction parameters and the sequential addition of reagents. researchgate.net
Library Synthesis : Automated platforms can be used to generate large libraries of derivatives of this compound by reacting it with a diverse set of building blocks. doaj.orgnih.govsemanticscholar.orgresearchgate.net This would be invaluable for screening for biological activity or desired material properties.
Advanced Computational Modeling for Precise Property Prediction and Reaction Design
In silico methods are becoming increasingly powerful for predicting the properties of molecules and for designing synthetic routes. auctoresonline.orgresearchgate.net Applying these tools to this compound can accelerate its development.
Future computational work could include:
DFT Studies : Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.govsemanticscholar.orgbohrium.comresearchgate.net This can help in understanding its reactivity and in designing new reactions.
QSAR and Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be used to predict the biological activity or material properties of derivatives of this compound, guiding the synthesis of the most promising candidates. researchgate.net
Reaction Pathway Modeling : Computational modeling can be used to elucidate reaction mechanisms and to predict the outcomes of new reactions, thereby reducing the amount of experimental work required.
| Computational Method | Potential Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. nih.govbohrium.com | A deeper understanding of the compound's chemical behavior and guidance for synthetic planning. |
| Molecular Docking | Prediction of binding modes to biological targets. nih.govnih.gov | Identification of potential therapeutic targets and design of more potent analogues. |
| QSAR and Machine Learning | Prediction of biological activity or material properties for a library of derivatives. researchgate.net | Prioritization of synthetic targets and acceleration of the discovery process. |
| Molecular Dynamics Simulations | Study of the dynamic behavior of the compound and its interactions with its environment. nih.gov | Insights into binding stability and the influence of conformational changes. |
Expanding Niche Applications in Emerging Chemical Fields
While the primary applications of many pyridine derivatives are in pharmaceuticals and agrochemicals, there is growing interest in their use in other areas. rsc.orgresearchgate.net For this compound, future research could explore applications in:
Materials Science : Pyridine-containing molecules are being investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov The specific substitution pattern of this compound could impart desirable electronic and photophysical properties.
Catalysis : The pyridine nitrogen can act as a ligand for metal catalysts. Derivatives of this compound could be developed as novel ligands for a variety of catalytic transformations.
Chemical Probes : The reactivity of the bromo and amino groups could be exploited to develop chemical probes for studying biological systems.
Q & A
Q. Advanced
- DFT calculations (Gaussian, ORCA) to model transition states and activation energies.
- Hammett constants to quantify substituent effects on reaction rates.
- MD simulations to assess solvent effects (e.g., DMSO vs. THF) .
How is purity assessed, and how do impurities affect bioassays?
Q. Basic
- HPLC/GC : Quantify main peak (>95% purity).
- Elemental analysis : Validate C/H/N/Br ratios.
Impurities (e.g., unreacted aldehyde) may inhibit bacterial growth, yielding false positives. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
